Lipophilicity (LogP) Differential: 6-Chloro-N-methoxy-N-methylpicolinamide vs. Non-Chlorinated Weinreb Amide Analog
6-Chloro-N-methoxy-N-methylpicolinamide (CAS 192437-72-2) exhibits a computed LogP of 1.37 (ChemicalBook) to XLogP3-AA 1.7 (PubChem) [1], compared with a LogP of 0.715 for its direct non-chlorinated analog N-methoxy-N-methylpicolinamide (CAS 148493-07-6) . This represents an increase of approximately 0.66–1.0 log units attributable solely to chlorine substitution at the 6-position. The increase in lipophilicity is consistent with the well-established Hansch π parameter for aromatic chlorine (π ≈ +0.71).
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.37 (ChemicalBook); XLogP3-AA = 1.7 (PubChem) |
| Comparator Or Baseline | N-Methoxy-N-methylpicolinamide (CAS 148493-07-6): LogP = 0.715 (ChemSrc) |
| Quantified Difference | ΔLogP ≈ +0.66 to +1.0 (target more lipophilic) |
| Conditions | Computed/predicted values from authoritative databases (PubChem, ChemSrc, ChemicalBook); experimental measured values not identified in public domain |
Why This Matters
A ~1 log unit difference in LogP can correspond to a ~10-fold difference in membrane permeability or organic-phase partitioning, directly impacting extraction efficiency, chromatographic behavior, and biological assay outcomes in cell-based or in vivo settings.
- [1] PubChem. 6-Chloro-N-methoxy-N-methylpicolinamide. CID 57942193. XLogP3-AA 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/192437-72-2. View Source
